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  • Product: 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine
  • CAS: 1274674-90-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 4-(3-Bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the 2-aminothiazole scaffold is recognized as a privileged structure, frequently deployed in the development of kinase inhibitors, anti-infectives, and central nervous system (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 2-aminothiazole scaffold is recognized as a privileged structure, frequently deployed in the development of kinase inhibitors, anti-infectives, and central nervous system (CNS) modulators. 4-(3-Bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (CAS: 1274674-90-6) [1] represents a highly versatile, lead-like building block designed for rapid library generation.

This whitepaper provides an in-depth technical analysis of this compound. By combining a reactive aryl bromide vector for orthogonal cross-coupling with a solubilizing methoxyethyl tail, this molecule perfectly balances lipophilicity and aqueous solubility. The following sections detail its physicochemical properties, validated synthetic protocols, and downstream derivatization logic.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of its downstream derivatives. The incorporation of the 2-methoxyethyl group serves a specific causal purpose: it acts as a flexible, hydrophilic vector that disrupts crystal lattice packing energy, thereby improving thermodynamic solubility without violating Lipinski's Rule of Five.

Table 1: Physicochemical and Structural Properties
ParameterValuePharmacological Relevance
Molecular Formula C₁₂H₁₃BrN₂OSStandard bi-aryl precursor
Molecular Weight 313.21 g/mol Leaves ~180 Da for derivatization before hitting the 500 Da Lipinski limit
CAS Number 1274674-90-6Unique registry identifier [1]
LogP (Calculated) ~3.2Optimal lipophilicity for membrane permeability
Topological Polar Surface Area (TPSA) 34.15 ŲExcellent for CNS penetration (well below the 90 Ų threshold for BBB crossing)
H-Bond Donors (HBD) 1 (Secondary Amine)Minimizes desolvation penalty during target binding
H-Bond Acceptors (HBA) 3 (N, N, O)Provides multiple vectors for kinase hinge-region interactions
Rotatable Bonds 5Balances conformational flexibility with entropic binding penalties

Synthetic Methodology: The Hantzsch Thiazole Synthesis

The most robust and regioselective method for constructing the 2-aminothiazole core is the classical Hantzsch thiazole synthesis [2]. This method is preferred because it avoids complex pre-functionalization, relying instead on the highly efficient cyclocondensation of an α-haloketone with a substituted thiourea [3].

Experimental Protocol: Core Synthesis

Objective: Synthesize 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine from 3-bromoacetophenone.

  • α-Bromination: Dissolve 3-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethyl acetate/CHCl₃). Add molecular bromine (Br₂) or Copper(II) bromide (CuBr₂) (1.05 eq) dropwise at 0°C. Stir until complete conversion to 2-bromo-1-(3-bromophenyl)ethan-1-one is observed via LC-MS.

  • Condensation: Isolate the α-bromoketone and dissolve it in anhydrous ethanol (0.2 M concentration).

  • Cyclization: Add 1-(2-methoxyethyl)thiourea (1.1 eq) to the solution. The slight excess of thiourea ensures complete consumption of the alkylating agent.

  • Reflux: Heat the reaction mixture to 78°C (reflux) for 2–4 hours. Causality note: The reaction proceeds via initial S-alkylation followed by intramolecular cyclization and dehydration.

  • Neutralization & Isolation: Cool the mixture to room temperature. The product exists as a hydrobromide salt at this stage. Pour the mixture into ice water and neutralize slowly with saturated aqueous NaHCO₃ until pH 8 is reached. Causality note: Neutralization is strictly required to free-base the aminothiazole, preventing salt-induced solubility issues in downstream cross-coupling.

  • Extraction: Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Hantzsch Start 3-Bromoacetophenone Bromination α-Bromination (Br2 or CuBr2) Start->Bromination Intermediate 2-Bromo-1-(3-bromophenyl)ethanone Bromination->Intermediate Thiourea 1-(2-Methoxyethyl)thiourea (Ethanol, Reflux) Intermediate->Thiourea Cyclization Nucleophilic Attack & Dehydration Thiourea->Cyclization Product 4-(3-Bromophenyl)-N-(2-methoxyethyl) -1,3-thiazol-2-amine Cyclization->Product

Caption: Workflow and mechanism logic for the Hantzsch synthesis of the 2-aminothiazole core.

Derivatization Workflows: Suzuki-Miyaura Cross-Coupling

The presence of the 3-bromophenyl moiety is a deliberate design choice. Aryl bromides serve as excellent electrophiles for Palladium-catalyzed cross-coupling reactions, enabling late-stage diversification into complex biaryl systems [4].

Experimental Protocol: Library Generation via Suzuki Coupling

Objective: Couple the thiazole core with diverse aryl/heteroaryl boronic acids.

  • Preparation: Charge an oven-dried Schlenk flask with 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Causality note: The biphasic Dioxane/Water system is critical; Dioxane dissolves the lipophilic organic core, while the aqueous phase dissolves the inorganic base required to activate the boronic acid into a reactive "ate" complex for transmetalation.

  • Reaction: Evacuate and backfill the flask with N₂ three times. Heat the mixture at 90°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and dichloromethane. Extract, dry, and purify the biaryl product.

Suzuki Core Thiazole Core (Aryl Bromide) OxAdd Oxidative Addition [Pd(0) -> Pd(II)] Core->OxAdd Transmet Transmetalation (Aryl Boronic Acid + K2CO3) OxAdd->Transmet RedElim Reductive Elimination [Pd(II) -> Pd(0)] Transmet->RedElim RedElim->OxAdd Pd(0) Regeneration Library Biaryl Thiazole Library RedElim->Library

Caption: Catalytic cycle logic for the Suzuki-Miyaura derivatization of the thiazole core.

Pharmacophore Analysis & Biological Relevance

When deployed in drug discovery screening libraries, this specific compound acts as an advanced pharmacophore model:

  • The 2-Aminothiazole Core: Frequently mimics the purine ring of ATP. The nitrogen of the thiazole and the exocyclic amine act as a potent hydrogen bond acceptor-donor pair, making it an excellent hinge-binding motif in kinase inhibition [4].

  • The 2-Methoxyethyl Group: This vector is typically directed toward the solvent-exposed channel of the target protein. Because it is highly flexible and capable of hydrogen bonding with water, it mitigates the entropic penalty of binding and drastically improves the overall ADME profile compared to standard alkyl chains.

  • The 3-Bromophenyl Group: Post-coupling, the resulting biaryl system is designed to occupy deep hydrophobic pockets (e.g., the DFG-out pocket in Type II kinase inhibitors), providing binding affinity and target selectivity.

References

  • "4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine - Molport". Molport Chemical Database. Available at: [Link]

  • "Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents". National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Synthesis and Biological Evaluation of Thiazole Derivatives". IntechOpen. Available at:[Link]

Foundational

Predictive Toxicology and In Vitro Profiling of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

Executive Summary The compound 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (CAS 1274674-90-6) presents a complex toxicological profile driven by highly reactive substructures. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (CAS 1274674-90-6) presents a complex toxicological profile driven by highly reactive substructures. As a Senior Application Scientist, I approach the in vitro profiling of such molecules not merely as a screening exercise, but as a mechanistic investigation. Standard basal cytotoxicity assays often fail to capture the true risk of this compound because its primary toxicity is metabolism-dependent. This whitepaper outlines a self-validating, causality-driven framework for evaluating its toxicity in cell culture, focusing on bioactivation, protein adduction, and oxidative stress.

Structural Toxicology Assessment (SAR) & Causality

To design an effective cell culture assay, we must first deconstruct the molecule's structural liabilities. The toxicity of this compound is governed by two critical pharmacophores:

  • The 2-Aminothiazole (2-AT) Core: While common in drug discovery, 2-ATs are notorious "frequent hitters" that exhibit promiscuous non-covalent binding. More critically, aminothiazoles are associated with idiosyncratic liver toxicity due to the bioactivation of the thiazole double bond into reactive thiourea intermediates (1)[1].

  • The 3-Bromophenyl Group: Halogenated arenes are classical structural alerts. Hepatic CYP450 enzymes rapidly oxidize bromobenzene derivatives into highly reactive 3,4-epoxides (arene oxides) and secondary bromoquinones. These electrophiles covalently alkylate protein sulfhydryl groups and deplete intracellular glutathione (GSH), leading to severe, irreversible hepatotoxicity (2)[2]. Furthermore, in vivo studies demonstrate that alkylation by quinone metabolites is significantly more extensive than by epoxides (3)[3].

  • The N-(2-methoxyethyl) Chain: This aliphatic ether substitution enhances solubility and cellular permeability but does not sterically shield the metabolic hotspots on the thiazole or phenyl rings.

Model Selection Rationale: Because the parent compound is likely a pro-toxin, utilizing immortalized cell lines lacking CYP450 expression (e.g., HEK293, HeLa) will yield dangerous false negatives. Profiling must be conducted in metabolically competent models (e.g., HepaRG cells, primary human hepatocytes) or utilize exogenous metabolic activation systems.

Mechanistic Pathway Visualization

ToxicityPathway Parent 4-(3-bromophenyl)-N-(2-methoxyethyl) -1,3-thiazol-2-amine CYP450 Hepatic CYP450 Bioactivation Parent->CYP450 Phase I Metabolism Epoxide Bromophenyl Epoxides & Quinone Intermediates CYP450->Epoxide Arene Oxidation Thiourea Reactive Thioureas (Thiazole Ring Opening) CYP450->Thiourea Thiazole Bioactivation ProteinBinding Covalent Protein Binding (Sulfhydryl Alkylation) Epoxide->ProteinBinding GSH Glutathione (GSH) Depletion Epoxide->GSH Detoxification Attempt Thiourea->ProteinBinding Toxicity Cytotoxicity (Apoptosis / Necrosis) ProteinBinding->Toxicity Cellular Stress GSH->Toxicity Oxidative Stress

Fig 1: CYP450-mediated bioactivation and toxicity pathway of the thiazol-2-amine derivative.

Predictive In Vitro Profiling Strategy & Protocols

To ensure data integrity, every protocol must be a self-validating system. We employ a dual-assay approach: assessing basal cytotoxicity while isolating the metabolic variable, followed by a mechanistic validation of oxidative stress.

Protocol 1: Basal Cytotoxicity via Neutral Red Uptake (NRU) with S9 Activation

Causality: The NRU assay is selected over MTT because bromoquinones (metabolites of the bromophenyl group) can redox-cycle and artificially reduce tetrazolium salts, confounding viability readouts. NRU measures lysosomal membrane integrity, bypassing redox interference, and aligns with OECD guidelines for acute toxicity estimation (4)[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Metabolic System Preparation: Prepare an S9 mix containing Aroclor 1254-induced rat liver S9 fraction (1 mg/mL protein), 2 mM NADP+, 10 mM Glucose-6-phosphate, and 5 mM MgCl₂ in PBS.

  • Compound Dosing: Prepare a 10-point concentration curve of the compound (0.1 µM to 100 µM) in culture media. Self-Validation: Ensure final DMSO concentration is strictly ≤0.1% across all wells to prevent solvent toxicity. Include Chlorpromazine as a positive control.

  • Exposure: Treat parallel plates with the compound curve in the presence (+S9) and absence (-S9) of the metabolic mix for exactly 4 hours. Causality: Limiting S9 exposure to 4 hours prevents S9-induced basal toxicity while allowing sufficient time for reactive metabolite generation.

  • Recovery: Wash wells twice with PBS and replace with fresh culture media. Incubate for an additional 20 hours.

  • NRU Readout: Add Neutral Red medium (50 µg/mL) and incubate for 3 hours. Wash cells, extract the dye using 50% ethanol/1% acetic acid, and measure absorbance at 540 nm.

Protocol 2: Intracellular Glutathione (GSH) Depletion Assay

Causality: Because bromophenyl epoxides directly conjugate with GSH, measuring the depletion of reduced glutathione provides direct mechanistic confirmation of the bioactivation pathway.

Step-by-Step Methodology:

  • Cell Seeding: Seed metabolically competent HepaRG cells at 2×104 cells/well.

  • Sub-lethal Exposure: Treat cells with the compound at pre-determined IC20​ and IC50​ concentrations for 12 hours. Self-Validation: Using sub-lethal concentrations ensures that GSH depletion is a primary metabolic event, not a secondary artifact of widespread cellular necrosis.

  • Lysis & Preservation: Lyse cells in 5% 5-sulfosalicylic acid (SSA). Causality: SSA rapidly deproteinizes the sample and prevents the auto-oxidation of GSH to GSSG during handling.

  • Kinetic Measurement: Add GSH assay buffer containing 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and glutathione reductase. Measure kinetic absorbance at 412 nm over 10 minutes to calculate total GSH vs. GSSG ratios.

Data Presentation & Quantitative Benchmarks

To interpret the toxicity profile accurately, quantitative data should be benchmarked against expected metabolic shifts.

Table 1: Anticipated Cytotoxicity Benchmarks ( IC50​ )

Cell ModelMetabolic CompetenceExpected IC50​ RangePrimary Toxicity Driver
HEK293 None (Negative Control)> 80 µMParent compound lipophilicity / non-specific membrane disruption
HepG2 (-S9) Low/Basal40 µM - 80 µMSlow accumulation of minor metabolites
HepG2 (+S9) High (Exogenous)5 µM - 15 µMRapid generation of bromoquinones and thioureas
Primary Hepatocytes High (Endogenous)< 10 µMIntracellular covalent protein binding and GSH depletion

Table 2: Mechanistic Toxicity Indicators (High-Content Screening)

Endpoint AssessedFluorescent Probe / AssayExpected Response upon TreatmentBiological Significance
GSH Depletion Monochlorobimane (mBCI)Significant decrease in fluorescenceConfirms electrophilic scavenging by GSH
Mitochondrial Health TMRELoss of mitochondrial membrane potentialSecondary effect of protein alkylation
Reactive Oxygen Species CellROX GreenDose-dependent increaseResult of bromoquinone redox cycling

References

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. Organisation for Economic Co-operation and Development (OECD). 4

  • Liver Protein Targets of Hepatotoxic 4-Bromophenol Metabolites. ACS Publications. 2

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Publications. 1

  • Identification of epoxide- and quinone-derived bromobenzene adducts to protein sulfur nucleophiles. PubMed / NIH. 3

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Exploratory

Structure-Activity Relationship (SAR) and Pharmacophore Deconstruction of 4-(3-Bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

Abstract: The 2-aminothiazole scaffold is a highly privileged chemotype in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-tubercular agents, and central nervous system therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 2-aminothiazole scaffold is a highly privileged chemotype in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-tubercular agents, and central nervous system therapeutics. As a Senior Application Scientist, I present this technical whitepaper to deconstruct the structure-activity relationship (SAR) of a highly versatile probe molecule: 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (CAS: 1274674-90-6)[1]. By dissecting its pharmacophore into three distinct functional zones, this guide provides a causal framework for rational drug design, supported by self-validating synthetic and biochemical protocols.

Pharmacophore Deconstruction & SAR Logic

The rational optimization of 2-aminothiazoles requires a precise understanding of how each structural vector interacts with target microenvironments. We divide 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine into three critical zones:

Zone A: The 1,3-Thiazole Core (The Hinge/Spacer)

The central thiazole ring acts as a rigid, planar spacer that dictates the spatial trajectory of the C4 and C2 substituents. In kinase targets, the nitrogen atom of the thiazole frequently acts as a hydrogen-bond acceptor, interacting with the backbone amide of the kinase hinge region. The aromaticity of the ring ensures a low entropic penalty upon binding, while the sulfur atom provides unique polarizability that can engage in chalcogen bonding with electron-rich protein residues[2].

Zone B: The 4-(3-Bromophenyl) Moiety (The Hydrophobic Anchor)

The inclusion of the meta-bromo substituent is not merely for lipophilicity; it actively participates in halogen bonding and fills deep, hydrophobic pockets (such as the α D pocket in protein kinase CK2)[3].

  • Causality: Bromine is highly polarizable, creating a "sigma-hole" (a region of positive electrostatic potential) along the C-Br bond axis. This allows it to form highly directional, stabilizing interactions with backbone carbonyls or electron-rich side chains (e.g., glutamate or aspartate) deep within the binding site. Removing the bromine or replacing it with a smaller, less polarizable fluorine atom typically results in a significant drop in binding affinity[3].

Zone C: The N-(2-Methoxyethyl) Tail (The Solvent Channel Vector)

While the C4 position anchors the molecule, the N2 position exhibits substantial structural flexibility and is often oriented toward the solvent-exposed channel[2].

  • Causality: The 2-methoxyethyl group serves a dual purpose. First, the ether oxygen acts as a flexible hydrogen-bond acceptor, capable of interacting with solvent water molecules to improve thermodynamic solubility. Second, the aliphatic chain disrupts the planar stacking of the aminothiazole core, significantly reducing the crystal lattice energy and thereby improving oral bioavailability and cellular permeability compared to unsubstituted primary amines.

Pharmacophore Core 1,3-Thiazole Core (Hinge Binder) ZoneB 4-(3-Bromophenyl) (Hydrophobic Anchor) Core->ZoneB C4 Substitution ZoneC N-(2-Methoxyethyl) (Solvent Channel) Core->ZoneC C2 Amine Substitution SubB1 Halogen Bonding (Br) ZoneB->SubB1 SubB2 Steric Bulk (Phenyl) ZoneB->SubB2 SubC1 H-Bond Acceptor (O) ZoneC->SubC1 SubC2 Flexibility & Solubility ZoneC->SubC2

Fig 1: Pharmacophore mapping of the 2-aminothiazole derivative.

Quantitative SAR Data Analysis

To illustrate the structure-activity relationship, the following table summarizes the biochemical and physicochemical impact of structural variations at the C4 and N2 positions against a model target (e.g., a generic kinase hydrophobic pocket).

Compound IDC4 Substituent (Zone B)N2 Substituent (Zone C)Target IC₅₀ (nM)Permeability (Pₐₚₚ x 10⁻⁶ cm/s)
Lead (1) 3-Bromophenyl 2-Methoxyethyl 45 18.5 (High)
Analog 2Phenyl (No Halogen)2-Methoxyethyl85019.2 (High)
Analog 33-Fluorophenyl2-Methoxyethyl32018.8 (High)
Analog 43-BromophenylHydrogen (Primary Amine)1202.1 (Low)
Analog 53-BromophenylMethyl8512.4 (Moderate)

Data Interpretation: The 18-fold loss in potency from Compound 1 to Analog 2 confirms the absolute necessity of the meta-bromine for hydrophobic anchoring[3]. Furthermore, comparing Compound 1 to Analog 4 highlights the critical role of the 2-methoxyethyl group; while the primary amine (Analog 4) retains moderate potency, its permeability is severely compromised due to high polarity and potential for robust intermolecular hydrogen bonding (high crystal lattice energy).

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a built-in quality control checkpoint.

Protocol A: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most robust method for constructing 2-aminothiazoles, relying on the condensation of an α -haloketone with a thiourea[4][5].

Mechanistic Rationale: The reaction initiates via an Sₙ2 attack by the highly nucleophilic sulfur of the thiourea onto the electrophilic α -carbon of the bromoketone. This is followed by an intramolecular cyclization where the amine nitrogen attacks the carbonyl carbon, forming a hydroxythiazoline intermediate. Subsequent dehydration, driven by the thermodynamic stability of the resulting aromatic ring, yields the final product[4].

Step-by-Step Workflow:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 2-bromo-1-(3-bromophenyl)ethanone in 10 mL of anhydrous ethanol.

  • Nucleophilic Addition: Add 1.1 mmol of 1-(2-methoxyethyl)thiourea to the solution. Causality: A slight excess of the nucleophile ensures complete consumption of the electrophilic bromoketone, preventing the formation of toxic α -halo byproducts.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 80°C for 3 hours under a nitrogen atmosphere.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active bromoketone spot (R_f ~0.6) and the appearance of a lower R_f fluorescent spot indicates successful conversion.

  • Workup: Cool the reaction to room temperature. The product will often precipitate as the hydrobromide salt. Neutralize by pouring the mixture into 20 mL of a 5% Na₂CO₃ aqueous solution[5].

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold distilled water, and recrystallize from hot acetonitrile to yield the pure 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine.

Synthesis SM1 2-Bromo-1-(3-bromophenyl)ethanone (Electrophile) Cond Ethanol, Reflux, 3h (Hantzsch Condensation) SM1->Cond SM2 1-(2-Methoxyethyl)thiourea (Nucleophile) SM2->Cond Int Hydroxythiazoline Intermediate (Transient) Cond->Int Dehyd - H2O (Dehydration) Int->Dehyd Prod 4-(3-Bromophenyl)-N-(2-methoxyethyl) -1,3-thiazol-2-amine Dehyd->Prod

Fig 2: Mechanistic workflow of the Hantzsch Thiazole Synthesis.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

To validate the biological activity of the synthesized compound, a TR-FRET assay is employed. This method is highly resistant to compound auto-fluorescence, a common issue with aromatic heterocycles.

Step-by-Step Workflow:

  • Assay Setup: Prepare a 384-well low-volume microplate. Dispense 5 µL of the target protein (e.g., 2 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Add 100 nL of the compound serially diluted in 100% DMSO (10-point dose-response, ranging from 10 µM to 0.5 nM). Causality: Keeping DMSO concentration strictly at 1% prevents solvent-induced protein denaturation.

  • Tracer Addition: Add 5 µL of the fluorescently labeled tracer ligand and the Europium-labeled anti-tag antibody.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Data Acquisition & Self-Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO only) controls. A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio.

Conclusion

The molecule 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine represents a highly optimized starting point for medicinal chemistry campaigns. By leveraging the halogen-bonding capabilities of the 3-bromophenyl group and the physicochemical modulating effects of the 2-methoxyethyl tail, researchers can fine-tune this scaffold for highly selective target engagement. Future optimization trajectories could include macrocyclization between the N2 tail and the C5 position of the thiazole to lock the bioactive conformation, or utilizing the 2-methoxyethyl group as an attachment vector for PROTAC (Proteolysis Targeting Chimera) linker design.

References

  • [3] ACS Publications. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Available at:[Link]

  • [2] National Center for Biotechnology Information (PMC). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Available at:[Link]

  • [1] Molport Database. 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (CAS: 1274674-90-6). Available at:[Link]

  • [4] National Center for Biotechnology Information (PMC). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: Modified Hantzsch Thiazole Cyclocondensation Executive Summary & Strategic Rationale Thiazole scaffolds are highly privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: Modified Hantzsch Thiazole Cyclocondensation

Executive Summary & Strategic Rationale

Thiazole scaffolds are highly privileged structures in medicinal chemistry, frequently deployed as bioisosteres for oxazoles, pyridines, and other heterocycles to improve metabolic stability and target affinity. The target compound, 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine , is a highly functionalized building block. The 3-bromophenyl group at the C4 position provides a robust handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the 2-methoxyethylamino group at the C2 position enhances aqueous solubility and provides a flexible hydrogen-bonding network.

To construct this core, we employ the Hantzsch Thiazole Synthesis , a classical and highly efficient cyclocondensation reaction between an α -haloketone and a thiourea derivative [1]. This method is prioritized over alternative metal-catalyzed C-H functionalizations due to its operational simplicity, regioselectivity, and scalability [2].

Mechanistic Pathway & Causality

The synthesis relies on a self-assembling cascade triggered by the inherent electronic properties of the reactants.

  • S-Alkylation (Nucleophilic Substitution): The sulfur atom of 1-(2-methoxyethyl)thiourea is highly polarizable and significantly more nucleophilic than its nitrogen counterparts. It initiates an SN​2 attack on the electrophilic α -carbon of 2-bromo-1-(3-bromophenyl)ethanone, displacing the bromide leaving group.

  • Intramolecular Cyclization: The proximal nitrogen atom of the thiourea moiety subsequently attacks the ketone carbonyl, forming a 5-membered hydroxythiazoline intermediate.

  • Dehydration: Driven by the thermodynamic stability of achieving aromaticity, the intermediate undergoes spontaneous dehydration to form the thiazole ring [3].

Because hydrobromic acid (HBr) is a byproduct of the SN​2 step, the initial product forms as a water-soluble thiazolium hydrobromide salt. A downstream neutralization step is required to isolate the free base [1].

Mechanism A 3-Bromophenacyl Bromide + N-(2-methoxyethyl)thiourea B S-Alkylation Intermediate (SN2 Attack) A->B EtOH, Heat C Hydroxythiazoline (Intramolecular Cyclization) B->C Cyclization D Target Thiazole Hydrobromide Salt C->D -H2O

Caption: Hantzsch Thiazole Synthesis Mechanism for 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine.

Quantitative Data & Stoichiometry

Table 1: Reactant Stoichiometry and Properties

Reagent MW ( g/mol ) Equivalents Amount (mmol) Mass/Volume Role in Synthesis
2-bromo-1-(3-bromophenyl)ethanone 277.93 1.00 5.00 1.39 g Electrophile (C4, C5 source)
1-(2-methoxyethyl)thiourea 134.20 1.05 5.25 0.70 g Nucleophile (C2, N3, S1 source)
Ethanol (Absolute) 46.07 Solvent - 15.0 mL Protic reaction medium

| 5% Na2​CO3​ (aq) | 105.99 | Base | Excess | 20.0 mL | HBr Neutralization |

Experimental Protocol

This protocol is designed as a self-validating system . Analytical checkpoints and visual cues are embedded within the steps to ensure the operator can verify success in real-time without immediate reliance on complex instrumentation.

Workflow Step1 1. Reagent Preparation Dissolve haloketone & thiourea in EtOH Step2 2. Reflux (Cyclocondensation) Stir at 75°C for 2-3 hours Step1->Step2 Step3 3. Neutralization Add 5% Na2CO3 (aq) to cool mixture Step2->Step3 Monitor via TLC Step4 4. Isolation Vacuum filtration of precipitate Step3->Step4 pH 8-9 Step5 5. Purification Recrystallization from hot EtOH Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target thiazole derivative.

Step-by-Step Methodology:
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.39 g (5.0 mmol) of 2-bromo-1-(3-bromophenyl)ethanone in 15 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because its polar protic nature stabilizes the transition state of the initial SN​2 reaction while facilitating the elimination of water during the final dehydration step.

  • Reagent Addition: Add 0.70 g (5.25 mmol) of 1-(2-methoxyethyl)thiourea to the solution. Attach a reflux condenser. A slight excess (1.05 eq) of the thiourea is used to drive the reaction to completion and consume all the highly reactive, lachrymatory haloketone.

  • Reflux & Validation: Heat the mixture to reflux (approx. 75–80 °C) with continuous stirring for 2 to 3 hours.

    • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane mobile phase. The reaction is complete when the high-Rf, UV-active spot corresponding to the α -haloketone completely disappears, replaced by a lower-Rf, intensely UV-active product spot.

  • Cooling & Neutralization: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous Na2​CO3​ while swirling vigorously [1].

    • Causality: The basic carbonate solution neutralizes the hydrobromic acid generated during cyclization. This deprotonates the water-soluble thiazolium salt, converting it into the lipophilic free base.

    • Self-Validation: The successful conversion to the free base is immediately confirmed by the rapid formation of an off-white to pale yellow precipitate.

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (2 × 10 mL) to remove residual inorganic salts ( NaBr , unreacted Na2​CO3​ ).

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow it to crystallize slowly at room temperature, then chill in an ice bath. Filter and dry the purified product in a vacuum oven at 50 °C for 12 hours.

Analytical Characterization Data

To confirm the structural integrity of the synthesized compound, compare the isolated material against the expected analytical parameters below.

Table 2: Expected Characterization Data | Analytical Parameter | Expected Result | Diagnostic Purpose | | :--- | :--- | :--- | | Physical State | Off-white to pale yellow crystals | Visual confirmation of purity post-recrystallization. | | Reaction Yield | 80 – 90% | Assesses the efficiency of the cyclocondensation. | | TLC (EtOAc:Hexane 1:1) | Rf​≈0.45 (UV active) | Confirms the absence of starting haloketone ( Rf​≈0.7 ). | | ESI-MS (m/z) | [M+H]+313.0/315.0 | The 1:1 isotopic doublet confirms the presence of exactly one bromine atom and the correct molecular mass. | | 1H NMR (DMSO-d6) | Thiazole C5-H singlet at ≈7.2 ppm | Confirms the formation of the aromatic thiazole ring. |

References
  • 1 - chemhelpasap.com

  • 2 - benchchem.com 3.3 - PMC (nih.gov)

Sources

Application

Application Note: In Vivo Formulation Strategies for 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

Target Audience: Researchers, formulation scientists, and preclinical drug development professionals. Executive Summary & Physicochemical Rationale The compound 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, formulation scientists, and preclinical drug development professionals.

Executive Summary & Physicochemical Rationale

The compound 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a synthetic small molecule characterized by a highly lipophilic bromophenyl moiety and a weakly basic thiazol-2-amine core. In the context of the Biopharmaceutics Classification System (BCS), it exhibits Class II characteristics (low aqueous solubility, high permeability) [5].

Attempting to dissolve this compound directly in aqueous physiological buffers (e.g., PBS or 0.9% Saline) will result in immediate thermodynamic rejection and crystallization. The high lattice energy ("brick-dust" characteristic) combined with its hydrophobicity ("grease-ball" characteristic) necessitates a multi-component formulation strategy [1]. To achieve a bioavailable state for in vivo studies (such as intraperitoneal, intravenous, or oral administration in rodent models), researchers must employ sequential co-solvent systems or viscosity-modified suspensions [2].

Causality in Excipient Selection: Building a Self-Validating System

As a fundamental rule of formulation science, excipients must never be mixed arbitrarily. Each component in the recommended vehicle serves a specific mechanistic purpose. Understanding this causality allows researchers to troubleshoot precipitation events in real-time.

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solvent. Its role is to completely disrupt the crystalline lattice of the thiazol-2-amine powder. Constraint: DMSO must be kept at 10% (v/v) in the final formulation to prevent systemic toxicity and localized injection-site necrosis [1].

  • PEG400 (Polyethylene Glycol 400): Acts as the critical co-solvent. As a highly hydrophilic and biocompatible polymer, PEG400 lowers the dielectric constant of the subsequent aqueous phase. This prevents the lipophilic bromophenyl group from nucleating upon dilution [3].

  • Tween 80 (Polysorbate 80): A non-ionic surfactant. It forms micelles that encapsulate the hydrophobic core of the drug, providing thermodynamic stability and preventing Ostwald ripening (crystal growth) in the final aqueous vehicle [4].

  • CMC-Na (Carboxymethylcellulose Sodium): Utilized exclusively for oral (PO) administration where a true solution is not strictly required. CMC-Na acts as a viscosity-modifying suspending agent, preventing drug particles from settling and ensuring uniform dose delivery via gavage [2].

Quantitative Formulation Matrix

The following table summarizes the validated vehicle systems, their theoretical maximum loading capacities, and stability profiles based on the intended route of administration.

Route of AdministrationRecommended Vehicle FormulationEstimated Max SolubilityStability / Storage
Systemic (IV / IP / SC) 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline2.0 - 5.0 mg/mLPrepare fresh; use within 4 hours. Do not freeze.
Systemic (Alternative) 10% DMSO + 20% HP-β-CD in Saline1.0 - 3.0 mg/mLPrepare fresh; use within 4 hours.
Enteral (Oral Gavage) 0.5% Tween 80 + 99.5% (0.5% CMC-Na in water)Uniform Suspension (up to 50 mg/mL)Vortex vigorously immediately before each dose.

Experimental Protocols: Step-by-Step Methodologies

The order of addition in these protocols is strictly non-negotiable. Adding aqueous components before the surfactant or co-solvent will irreversibly crash the compound out of solution [4].

Protocol A: Co-Solvent Formulation for Systemic Injection (IV/IP)

Objective: Prepare 1 mL of a 2.0 mg/mL clear dosing solution.

  • Primary Solubilization: Weigh exactly 2.0 mg of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine powder into a sterile microcentrifuge tube. Add 100 µL of molecular biology-grade DMSO. Vortex and sonicate for 2–5 minutes at room temperature.

    • Self-Validation Checkpoint: The solution must be 100% clear with no floating particulates. If turbidity persists, the compound will fail downstream. Do not proceed until clear.

  • Co-solvent Addition: Add 400 µL of PEG400 to the DMSO solution. Vortex thoroughly for 30 seconds [3].

  • Micellar Stabilization: Add 50 µL of Tween 80. Vortex thoroughly for 30 seconds. The solution may appear slightly viscous but must remain optically clear.

  • Aqueous Dilution: Critically important: Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise (approx. 50 µL at a time) while continuously vortexing the tube.

    • Causality: Rapid addition of the aqueous phase causes localized supersaturation at the solvent interface, leading to irreversible micro-precipitation [4].

Protocol B: Suspension Formulation for Oral Gavage (PO)

Objective: Prepare 1 mL of a 10.0 mg/mL uniform suspension.

  • Wetting the Hydrophobe: Weigh 10.0 mg of the compound into a glass homogenizer tube. Add 5 µL of Tween 80 directly onto the powder. Use a glass pestle to triturate (grind) the mixture, effectively wetting the hydrophobic bromophenyl surface.

  • Suspending: Gradually add 995 µL of a pre-made 0.5% CMC-Na aqueous solution in small aliquots of 200 µL. Homogenize or vigorously vortex between each addition [2].

  • Verification: Inspect the suspension against a light source. It should appear as a milky, homogeneous dispersion without large aggregates.

Formulation Decision Workflow

Workflow for formulating lipophilic thiazol-2-amine derivatives for in vivo administration.

References

  • Title: Formulation of a Danazol Cocrystal with Controlled Supersaturation Plays an Essential Role in Improving Bioavailability. Source: Triclinic Labs. URL: [Link]

Method

Application Note: A Robust HPLC Method for the Analysis of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

Abstract This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification and purity assessment of 4-(3-bromophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification and purity assessment of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine. The strategy encompasses analyte characterization, initial screening of stationary and mobile phases, and fine-tuning of chromatographic parameters to achieve optimal separation. The final validated method demonstrates excellent peak shape, resolution, and sensitivity, making it suitable for routine quality control and stability testing in a drug development setting.

Introduction

4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a substituted thiazole derivative of interest in pharmaceutical research. Thiazole rings are key structural motifs in numerous approved drugs, and their derivatives are frequently investigated for a wide range of biological activities.[1][2] Accurate and reliable analytical methods are paramount for ensuring the quality, purity, and stability of such compounds throughout the drug development lifecycle.[3][4] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering high resolution and quantitative accuracy.[4]

This guide provides a comprehensive, step-by-step protocol grounded in established scientific principles and regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH).[5][6]

Analyte Characterization and Initial Considerations

A successful method development process begins with understanding the physicochemical properties of the analyte.[4]

  • Structure: The molecule contains a moderately hydrophobic bromophenyl group, a polar thiazole-amine core, and a flexible methoxyethyl side chain.

  • Predicted Properties:

    • LogP (Hydrophobicity): The calculated XLogP3 value is 3.3, suggesting moderate hydrophobicity suitable for reversed-phase chromatography.[7]

    • pKa (Ionization): The primary amine on the thiazole ring is the most basic center. Its ionization state is highly dependent on pH. To ensure consistent retention and sharp peak shapes, the mobile phase pH should be controlled, ideally at least 1.5-2 pH units away from the analyte's pKa.[8][9] An acidic mobile phase is a common strategy to protonate basic analytes, ensuring a single ionic form.[9]

    • UV Absorbance: The presence of the bromophenyl and thiazole aromatic systems suggests strong UV absorbance.[10] A UV-Vis scan is necessary to determine the optimal wavelength (λmax) for maximum sensitivity.[11]

Based on this analysis, a reversed-phase HPLC method using a C18 stationary phase with an acidic, buffered mobile phase and UV detection is the most logical starting point.[11][12]

Method Development Strategy

The development process is divided into three logical phases: initial screening, method optimization, and finalization with system suitability testing. This systematic approach ensures that key parameters are evaluated efficiently to achieve the desired separation goals.[13]

A visual representation of this workflow is provided below.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization start Analyte Characterization pKa LogP UV Absorbance screening Parameter Screening Column Chemistry (C18, Phenyl) Organic Modifier (ACN, MeOH) Mobile Phase pH (Acidic) start->screening Inform Choices detector Detector Setup Wavelength Selection (PDA Scan) screening->detector Initial Run optimization Fine-Tuning Gradient Profile Flow Rate Temperature detector->optimization Evaluate Results final_method Final Method Definition Optimized Parameters optimization->final_method Lock Parameters sst System Suitability Testing (SST) Resolution Tailing Factor Precision final_method->sst Define Criteria

Caption: Workflow for systematic HPLC method development.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Columns:

    • C18, 150 mm x 4.6 mm, 3.5 µm (for initial screening)

    • Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm (alternative selectivity)

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water, and formic acid (FA).

  • Sample: 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution with diluent to a final concentration of approximately 10 µg/mL.

Note: All mobile phases and sample solutions should be filtered through a 0.45 µm or 0.22 µm filter and degassed prior to use to prevent column clogging and ensure stable baselines.[14]

Phase 1: Initial Screening and Feasibility

The goal of this phase is to find a suitable combination of column and mobile phase that provides adequate retention and a good initial peak shape.[3]

Protocol:

  • Detector Wavelength Selection:

    • Inject the working standard solution (10 µg/mL).

    • Using the PDA detector, acquire the UV spectrum from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax) for subsequent analysis. The aromatic structure suggests a λmax is likely to be found around 254-280 nm.[11]

  • Column and Mobile Phase Screening:

    • Install the C18 column and equilibrate with the initial mobile phase conditions.

    • Perform a generic gradient run to elute the analyte. A broad gradient is recommended for initial screening (e.g., 5% to 95% B over 15 minutes).[13]

    • Inject the working standard solution.

    • Evaluate the resulting chromatogram for retention time (ideally 2 < k < 10), peak shape (tailing factor), and absence of interferences.[9]

    • Repeat the process using Methanol as the organic modifier (Mobile Phase B) to assess changes in selectivity.

    • If necessary (e.g., for poor peak shape or co-elution with impurities), repeat the screening on a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds.[15]

Data Presentation: Initial Screening Results

ColumnOrganic ModifierRetention Time (min)Tailing FactorObservations
C18Acetonitrile8.51.2Good retention, symmetrical peak. Promising.
C18Methanol10.21.3Longer retention, slightly more tailing.
Phenyl-HexylAcetonitrile7.91.1Excellent peak shape, slightly less retention.

Based on these hypothetical results, the C18 column with an Acetonitrile/Water mobile phase provides the best starting point for optimization.

Phase 2: Method Optimization

With a promising column and mobile phase selected, the next step is to refine the separation conditions to improve resolution, reduce run time, and ensure robustness.[4]

Protocol:

  • Gradient Optimization:

    • Based on the initial screening run, narrow the gradient range to focus on the elution window of the analyte. For example, if the analyte eluted at 40% B, a new gradient of 30% to 50% B over 10 minutes could be evaluated.

    • Adjust the slope of the gradient to improve the resolution between the main peak and any impurities. A shallower gradient increases resolution but also increases run time.

  • Flow Rate and Temperature Adjustment:

    • Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0-1.5 mL/min.[13] Evaluate the effect of flow rate on resolution and backpressure. Increasing the flow rate will decrease run time but may reduce separation efficiency.

    • Temperature: Column temperature affects viscosity and selectivity. Analyze the sample at different temperatures (e.g., 25°C, 30°C, 35°C). Increasing temperature generally decreases retention time and improves peak efficiency by reducing mobile phase viscosity.[3]

The logical flow for making optimization decisions is outlined in the diagram below.

Optimization_Logic cluster_0 Problem Identification cluster_1 Corrective Actions PoorResolution Poor Resolution (Rs < 1.5) AdjustGradient Decrease Gradient Slope PoorResolution->AdjustGradient ChangeModifier Switch Organic Modifier (ACN/MeOH) PoorResolution->ChangeModifier PeakTailing Peak Tailing (Tf > 1.5) AdjustpH Adjust Mobile Phase pH PeakTailing->AdjustpH Check pH vs. pKa LongRunTime Long Run Time LongRunTime->AdjustGradient Increase Gradient Slope IncreaseFlow Increase Flow Rate LongRunTime->IncreaseFlow

Caption: Decision tree for common HPLC optimization challenges.

Finalized Method and System Suitability

After optimization, the final method parameters are defined. Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the chromatographic system is adequate for the intended analysis.[16][17]

Final Optimized Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 35% to 55% B in 10 min, hold at 55% B for 2 min
Flow Rate 1.2 mL/min
Column Temperature 30°C
Detector Wavelength 265 nm (Hypothetical λmax)
Injection Volume 10 µL
Run Time 15 minutes
System Suitability Test (SST)

The SST is performed by making multiple (typically 5 or 6) replicate injections of the working standard solution. The results must meet predefined criteria before proceeding with sample analysis.[17][18]

SST Acceptance Criteria (Based on ICH Guidelines)

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry and integration accuracy.
Theoretical Plates (N) ≥ 5000Measures column efficiency and separation power.
Precision (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates system precision and stability.[18]
Resolution (Rs) ≥ 2.0 between analyte and nearest impurityEnsures baseline separation for accurate quantification.[3]

Method Validation Overview

While a full validation study is beyond the scope of this application note, the finalized method must be validated according to ICH Q2(R1) guidelines to be used in a regulated environment.[5][19] The validation would demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[20]

  • Linearity: A linear relationship between concentration and detector response over a defined range.[21]

  • Accuracy: The closeness of test results to the true value, often assessed by spike-recovery studies.[19]

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[19]

  • Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, % organic, temperature), providing an indication of its reliability during normal usage.[13]

Conclusion

This application note presents a systematic and scientifically-grounded workflow for the development of a robust RP-HPLC method for 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine. By beginning with analyte characterization and proceeding through methodical screening and optimization, a final method was established that is specific, reproducible, and suitable for its intended purpose in a pharmaceutical quality control environment. The inclusion of rigorous system suitability criteria ensures the reliability of analytical data generated using this method.

References

  • Steps for HPLC Method Development . Pharmaguideline.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA).

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Pharmapproach.

  • System Suitability in HPLC Analysis . Pharmaguideline.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • Mobile Phase Selection in Method Development: How to Optimize . Welch Materials.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA).

  • Effective HPLC method development . SciSpace.

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter . IJCSPUB.

  • HPLC Calibration Process Parameters in Terms of System Suitability Test . International Journal of Pharmaceutical Quality Assurance.

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . LCGC International.

  • A Well-Written Analytical Procedure for Regulated HPLC Testing . LCGC International.

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate.

  • Calculated system suitability parameters for the HPLC method (ICH guidelines) . ResearchGate.

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex.

  • ICH Q2(R2) Guideline on validation of analytical procedures . European Medicines Agency (EMA).

  • Exploring the Different Mobile Phases in HPLC . Veeprho.

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . ALWSCI.

  • Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column . LabRulez LCMS.

  • HPLC Column Selection Guide . Phenomenex.

  • 4-(3-Bromophenyl)-1,3-thiazol-2-amine . PubChem.

  • HPLC and UHPLC Column Selection Guide . Sigma-Aldrich.

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors . PMC.

  • HPLC Column Selection Guide . Restek.

  • How Do I Choose? A guide to HPLC column selection . Agilent.

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile . PMC.

  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile . ResearchGate.

  • (PDF) Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents . ResearchGate.

  • UV/Vis absorption spectra of thiazoles 1-4 with MB. [a] . ResearchGate.

  • Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives . ACS Applied Materials & Interfaces.

  • N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide . EvitaChem.

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones . PMC.

Sources

Application

Comprehensive Application Note: 4-(3-Bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine in Drug Discovery

Executive Summary In modern drug discovery, the rapid generation of diverse, high-quality chemical libraries is heavily reliant on versatile, bifunctional building blocks. 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid generation of diverse, high-quality chemical libraries is heavily reliant on versatile, bifunctional building blocks. 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (CAS: 1274674-90-6) 1 serves as a highly strategic precursor. It combines a privileged thiazole pharmacophore with two orthogonal handles for late-stage functionalization and physicochemical tuning.

This application note provides a deep dive into the structural rationale, mechanistic utility, and validated experimental protocols for utilizing this precursor in structure-activity relationship (SAR) campaigns.

Structural & Physicochemical Profiling

The architectural design of this precursor is intentional, providing specific advantages for medicinal chemistry workflows. The thiazole core acts as a rigid, metabolically stable bioisostere for oxazoles or benzenes, frequently utilized to engage kinase hinge regions or G-protein-coupled receptors (GPCRs).

Table 1: Physicochemical Properties & Strategic Utility
Property / FeatureValue / DescriptionStrategic Rationale in Drug Design
Chemical Formula C₁₂H₁₃BrN₂OSOptimal starting molecular weight for fragment-based or lead-oriented synthesis.
Molecular Weight 313.21 g/mol Leaves a ~180 Da "budget" for derivatization before hitting the Lipinski rule-of-5 limit.
CAS Number 1274674-90-6 2Commercially available for immediate library generation.
3-Bromophenyl Group Meta-substituted aryl bromideActs as a highly reactive electrophile for Palladium-catalyzed C-C and C-N cross-coupling reactions.
N-(2-methoxyethyl) Flexible ether-amine chainEnhances aqueous solubility; the ether oxygen acts as a hydrogen bond acceptor for solvent or target engagement.

Mechanistic Insights & Causality

When designing a synthetic route, understanding the causality behind the reactivity of the precursor is critical for avoiding dead-ends.

  • The Cross-Coupling Handle : The bromine atom is positioned at the meta position of the phenyl ring. Unlike ortho-substitutions, which suffer from steric hindrance during the oxidative addition of Palladium(0), the meta-position offers an unencumbered trajectory for the catalyst. This ensures rapid and high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings 3.

  • Chemoselectivity : The secondary amine at the 2-position of the thiazole is sterically protected by the flexible 2-methoxyethyl chain and is electronically deactivated by the electron-withdrawing nature of the thiazole ring. This inherent chemoselectivity means that during Pd-catalyzed amination of the 3-bromophenyl group, the secondary amine on the thiazole will not competitively bind the catalyst or undergo undesired homocoupling, eliminating the need for transient protecting groups (e.g., Boc or Cbz) 4.

Pharmacophore Core Thiazole Core Privileged Scaffold Methoxy N-(2-methoxyethyl) Solubilizing / H-Bonding Core->Methoxy Bromo 3-Bromophenyl Cross-Coupling Handle Core->Bromo TargetHinge Kinase Hinge Region (H-Bond Acceptor/Donor) Core->TargetHinge Pi-Pi / H-Bond Solvent Solvent-Exposed Channel (Pharmacokinetics) Methoxy->Solvent Dipole / Hydration Hydrophobic Deep Hydrophobic Pocket (Selectivity) Bromo->Hydrophobic Halogen Bond / Sterics

Fig 1: Pharmacophore interaction model mapping structural features to target engagement.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By monitoring specific analytical markers, researchers can definitively confirm reaction progress without isolating intermediates.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is utilized to extend the carbon framework at the meta-position, generating biaryl systems useful for probing deep hydrophobic pockets in target proteins.

Reagents & Materials:

  • Precursor : 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (1.0 eq)

  • Nucleophile : Arylboronic acid or heteroarylboronic acid (1.5 eq)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) — Causality: The bidentate dppf ligand prevents catalyst precipitation (palladium black formation) during the catalytic cycle.

  • Base : K₂CO₃ (3.0 eq) — Causality: Essential for the formation of the reactive boronate complex, which accelerates the transmetalation step.

  • Solvent : 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation : Charge a microwave vial or Schlenk tube with the precursor, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step) : Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon or Nitrogen for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, killing the catalytic cycle.

  • Catalyst Addition : Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of inert gas. Seal the vessel.

  • Reaction : Heat the mixture to 90°C for 4–6 hours using an oil bath or heating block.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoints:

  • LC-MS : The starting material exhibits a distinct 1:1 isotopic doublet in the mass spectrum at [M+H]⁺ m/z 313 and 315 (due to ⁷⁹Br and ⁸¹Br). Validation : The reaction is complete when this doublet completely disappears and is replaced by a single mass peak corresponding to the biaryl product.

  • ¹H-NMR : Look for the disappearance of the characteristic multiplet of the bromophenyl ring and the appearance of new aromatic protons integrated proportionally to the added boronic acid.

Protocol B: Buchwald-Hartwig Amination

This protocol is used to introduce diverse amine groups at the meta-position, drastically altering the basicity and hydrogen-bonding profile of the molecule 4.

Reagents & Materials:

  • Precursor : 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (1.0 eq)

  • Nucleophile : Primary or secondary amine (1.2 eq)

  • Catalyst System : Pd₂(dba)₃ (0.02 eq) and BrettPhos or XPhos (0.04 eq) — Causality: Bulky, electron-rich monodentate phosphines like BrettPhos force the palladium center into a highly reactive monoligated state, accelerating reductive elimination and preventing the formation of reduced arene byproducts.

  • Base : Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Solvent : Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation : In a glovebox or under strict Schlenk conditions, combine the precursor, amine, Pd₂(dba)₃, BrettPhos, and NaOtBu in a dry reaction vessel.

  • Solvent Addition : Add anhydrous, degassed toluene. Seal the vessel tightly.

  • Reaction : Heat the mixture at 100°C for 8–12 hours.

  • Workup : Cool to room temperature. Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium residues and inorganic salts. Wash the pad generously with EtOAc.

  • Purification : Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient).

Self-Validation Checkpoints:

  • TLC : The product will typically be significantly more polar than the brominated precursor. Use a ninhydrin or dragendorff stain to visualize the newly introduced aliphatic amine.

  • ¹³C-NMR : The carbon atom attached to the bromine (typically ~122 ppm) will shift significantly downfield (~145-150 ppm) upon successful C-N bond formation due to the deshielding effect of the new nitrogen atom.

Workflow Precursor Precursor: 4-(3-bromophenyl)-N-(2-methoxyethyl) -1,3-thiazol-2-amine Suzuki Protocol A: Suzuki-Miyaura (Pd-Catalyzed C-C Coupling) Precursor->Suzuki Arylboronic Acid, Pd(dppf)Cl2, Base Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalyzed C-N Coupling) Precursor->Buchwald Amine, Pd2(dba)3, BrettPhos, Base Biaryl Biaryl Thiazole Library (SAR Exploration) Suzuki->Biaryl AminoAryl Amino-Aryl Thiazole Library (Target Engagement) Buchwald->AminoAryl

Fig 2: Divergent synthetic workflow for generating functionalized thiazole libraries.

References

  • PubChem. "4-(3-Bromophenyl)-1,3-thiazol-2-amine - Compound Summary." National Center for Biotechnology Information.
  • MDPI. "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling." Molecules.
  • MIT DSpace. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." Massachusetts Institute of Technology.
  • AS-1 / Enamine. "88-0905-11 Enamine 化合物 100mg CAS No:1274674-90-6 EN300-136002.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine in Plasma

Executive Summary The quantification of novel basic lipophilic compounds in biological matrices presents significant analytical challenges, primarily due to matrix-induced ion suppression and non-specific binding. This a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of novel basic lipophilic compounds in biological matrices presents significant analytical challenges, primarily due to matrix-induced ion suppression and non-specific binding. This application note details a robust, highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the pharmacokinetic (PK) profiling of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (CAS: 1274674-90-6) in human and preclinical plasma[1]. By coupling a self-validating Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow with biphenyl-based chromatographic separation, this protocol ensures absolute matrix effect control and complies with the rigorous standards set by the FDA and ICH M10 bioanalytical method validation guidelines[2][3].

Mechanistic Rationale & Strategy (E-E-A-T)

As a Senior Application Scientist, designing an assay requires moving beyond generic templates and tailoring the chemistry of the extraction and separation to the specific molecular topology of the analyte.

Analyte Profiling & Ionization Strategy

The target molecule (Molecular Weight: 313.21) features a highly lipophilic 3-bromophenyl ring, a thiazole core, and a secondary amine with a methoxyethyl chain[1].

  • Causality for ESI+: The secondary amine and the thiazole nitrogen confer a basic pKa (estimated ~6.5–7.5). In an acidic mobile phase (0.1% Formic Acid), these moieties readily accept a proton to form a stable [M+H]+ precursor ion at m/z 313.0 (for the 79Br isotope) and m/z 315.0 (for the 81Br isotope).

Sample Preparation: Why MCX over Protein Precipitation?

Protein precipitation (PPT) is fast but leaves high concentrations of residual endogenous phospholipids (e.g., lysophosphatidylcholines) in the extract. These lipids co-elute with lipophilic analytes and cause severe ion suppression in the MS source[4].

  • Causality for MCX SPE: We utilize a Mixed-Mode Cation Exchange (MCX) polymeric sorbent. By acidifying the plasma with 2% H3​PO4​ , we force the analyte into its fully protonated (cationic) state. This allows the analyte to bind to the sulfonic acid groups of the MCX resin via strong electrostatic interactions. This specific binding mechanism permits an aggressive 100% methanol wash step, which strips away neutral lipids and phospholipids that would otherwise cause matrix effects[4].

Chromatography: The Biphenyl Advantage
  • Causality for Biphenyl Phase: Standard C18 columns rely purely on hydrophobic dispersion forces. Given the presence of the bromophenyl and thiazole rings, a Biphenyl stationary phase is selected. The biphenyl rings provide orthogonal π−π interactions, significantly increasing the retention of the aromatic analyte and shifting its elution away from the solvent front and early-eluting polar matrix components.

Experimental Protocols

Reagents and Materials
  • Analyte: 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine[1].

  • Internal Standard (IS): Stable-isotope labeled analog (e.g., D3​ -methoxyethyl variant).

  • Sorbent: Oasis MCX 96-well plate (30 mg/well).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (MeCN), Water ( H2​O ), Formic Acid (FA), Phosphoric Acid ( H3​PO4​ ), Ammonium Hydroxide ( NH4​OH ).

Self-Validating SPE Workflow

This protocol is designed as a self-validating system. If the analyte elutes prematurely in Step 4, it immediately flags a failure in sample acidification (pH > pKa), preventing wasted LC-MS/MS runs.

  • Sample Pre-treatment: Aliquot 50 µL of plasma into a microtube. Add 10 µL of IS working solution (100 ng/mL) and 200 µL of 2% H3​PO4​ in water. Mechanism: Disrupts protein binding and protonates the basic amine.

  • Conditioning: Pass 1.0 mL of MeOH followed by 1.0 mL of H2​O through the MCX plate.

  • Loading: Load the acidified sample onto the sorbent.

  • Washing (The Critical Clean-up):

    • Wash 1: 1.0 mL of 2% FA in H2​O (removes polar interferences).

    • Wash 2: 1.0 mL of 100% MeOH (removes neutral/acidic lipids). Self-Validation Check: The protonated analyte remains locked to the cation-exchange sites.

  • Elution: Elute the target analyte with 1.0 mL of 5% NH4​OH in MeOH. Mechanism: The high pH neutralizes the analyte's amine, breaking the electrostatic bond with the resin.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

SPE_Workflow Plasma 1. Sample Prep Plasma + IS + 2% H3PO4 Condition 2. Condition 1mL MeOH 1mL H2O Plasma->Condition Load 3. Load Acidified Sample Condition->Load Wash 4. Wash 2% FA in H2O 100% MeOH Load->Wash Elute 5. Elute 5% NH4OH in MeOH Wash->Elute Analyze 6. Reconstitute & LC-MS/MS Elute->Analyze

Step-by-step mixed-mode cation exchange (MCX) SPE workflow for plasma sample preparation.

LC-MS/MS Conditions
  • Column: Biphenyl, 2.1 × 50 mm, 1.7 µm (Column Temp: 40°C).

  • Mobile Phase A: 0.1% Formic Acid in H2​O .

  • Mobile Phase B: 0.1% Formic Acid in MeCN.

  • Flow Rate: 0.45 mL/min.

  • Ionization: ESI Positive mode.

  • Collision Gas: Argon (CID).

MS_Pathway cluster_products Molecule Target Analyte (MW: 313.21) 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine ESI ESI+ Ionization Protonation of Thiazole/Amine Molecule->ESI Precursor Precursor Ion [M+H]+ m/z 313.0 (79Br) ESI->Precursor CID Collision Induced Dissociation (CID) Argon Collision Gas Precursor->CID Product1 Quantifier Ion m/z 255.0 (Loss of methoxyethyl) CID->Product1 Product2 Qualifier Ion m/z 155.0 (Thiazole ring cleavage) CID->Product2

ESI+ ionization and CID fragmentation pathway of the target analyte for MRM monitoring.

Data Presentation

Table 1: Chromatographic Gradient Program

The step gradient is designed to rapidly elute the target compound while flushing the column of highly retained lipophilic matrix components at the end of the run.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.458020Initial
0.500.4580206 (Linear)
2.500.4510906 (Linear)
3.500.4510906 (Linear)
3.600.4580206 (Linear)
4.500.458020Re-equilibration
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Transitions are optimized for the 79Br isotope to maximize signal-to-noise ratio.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Analyte 313.0255.0503022Quantifier
Analyte 313.0155.0503038Qualifier
IS ( D3​ ) 316.0255.0503022Normalization
Table 3: Method Validation Summary (ICH M10 Compliant)

Data summarized from three consecutive validation batches assessing accuracy, precision, and absolute matrix effects[3][4].

ParameterLLOQ (1.0 ng/mL)Low QC (3.0 ng/mL)Mid QC (400 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Intra-Assay Precision (%CV) 8.4%5.2%3.1%2.8% ≤15% ( ≤20% at LLOQ)
Inter-Assay Accuracy (%Bias) +4.1%+2.5%-1.8%+0.9% ±15% ( ±20% at LLOQ)
Extraction Recovery (%) N/A88.5%91.2%90.4%Consistent across range
Matrix Factor (IS Normalized) N/A0.981.020.99~1.0 (No Matrix Effect)

Conclusion

By leveraging the specific pKa and lipophilicity of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine, this application note demonstrates a highly rationalized LC-MS/MS method. The self-validating MCX SPE sample preparation completely eliminates phospholipid-induced matrix effects[4], while the biphenyl column provides superior chromatographic resolution. The resulting assay delivers exceptional accuracy, precision, and robustness, fully satisfying the stringent requirements of the current ICH M10 guidelines for preclinical and clinical PK bioanalysis[3].

References

  • Molport. "4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine - Molport". Source: Molport.
  • Waters Corporation. "Developing and Monitoring a High Sensitivity Bioanalysis MRM Method Using Intellistart™ and Radar Technology". Source: Waters.
  • ACS Omega. "Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid". Source: ACS Publications.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS". Source: Analytical Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine Derivatives

Welcome to the technical support center for the synthesis and optimization of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine derivatives. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your experimental workflow and enhance reaction outcomes.

I. Introduction to the Hantzsch Thiazole Synthesis

The synthesis of the target 2-aminothiazole derivative is typically achieved through the Hantzsch thiazole synthesis, a reliable and high-yielding reaction.[1][2] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[3] In this specific case, the key starting materials are 2-bromo-1-(3-bromophenyl)ethan-1-one and N-(2-methoxyethyl)thiourea.

The general mechanism begins with a nucleophilic attack by the sulfur atom of the thiourea on the α-carbon of the haloketone.[1][4] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis.

Q1: What are the critical starting materials for this synthesis?

The primary reactants are an α-haloketone, specifically 2-bromo-1-(3-bromophenyl)ethan-1-one, and a substituted thiourea, N-(2-methoxyethyl)thiourea. The purity of these starting materials is crucial for a successful reaction.[1][5]

Q2: Is the Hantzsch synthesis known for high yields?

Yes, the Hantzsch thiazole synthesis is generally a high-yielding reaction, often with straightforward purification procedures.[1][2] However, optimizing reaction conditions is key to maximizing both yield and purity.[1]

Q3: What is the expected reaction mechanism?

The reaction proceeds via a multi-step pathway:

  • Nucleophilic Attack: The sulfur atom of N-(2-methoxyethyl)thiourea attacks the carbon bearing the bromine atom on 2-bromo-1-(3-bromophenyl)ethan-1-one in an SN2 reaction.[1][4]

  • Intramolecular Cyclization: The nitrogen of the thiourea intermediate then attacks the carbonyl carbon of the ketone.[1]

  • Dehydration: A final dehydration step results in the formation of the aromatic 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine ring.[1]

Below is a diagram illustrating the general Hantzsch thiazole synthesis mechanism.

Hantzsch_Mechanism Thiourea N-(2-methoxyethyl)thiourea Intermediate1 S-Alkylated Intermediate Thiourea->Intermediate1 Nucleophilic Attack (SN2) Haloketone 2-bromo-1-(3-bromophenyl)ethan-1-one Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine Intermediate2->Product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: I am observing a low yield or no formation of the desired product. What are the potential causes and how can I address this?

A: Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.[6]

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • α-Haloketone: Ensure that the 2-bromo-1-(3-bromophenyl)ethan-1-one is fresh or has been stored properly, as α-haloketones can be lachrymatory and may decompose over time.[1] Impurities in the α-haloketone can interfere with the reaction.[5]

    • Thiourea Derivative: Check the purity of the N-(2-methoxyethyl)thiourea. Impurities can lead to undesired side reactions.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[1][5] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the progress by Thin Layer Chromatography (TLC). Conversely, excessive heat can lead to the formation of side products.[1]

    • Solvent: The choice of solvent significantly impacts the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.[1] A mixture of ethanol and water has also been shown to be effective in some cases.[5]

    • Reaction Time: It's possible the reaction has not run to completion. Use TLC to monitor the disappearance of starting materials and the appearance of the product spot to determine the optimal reaction time.[5]

  • Incomplete Reaction:

    • If starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.[1]

The following decision tree can guide your troubleshooting process for low yield issues.

Low_Yield_Troubleshooting start Low or No Product Yield check_sm Check Purity of Starting Materials (α-Haloketone & Thiourea) start->check_sm sm_ok Starting Materials Pure check_sm->sm_ok sm_impure Purify or Replace Starting Materials sm_ok->sm_impure No check_conditions Review Reaction Conditions (Temp, Solvent, Time) sm_ok->check_conditions Yes sm_impure->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature, Solvent, and/or Reaction Time conditions_ok->optimize_conditions No monitor_reaction Monitor Reaction by TLC conditions_ok->monitor_reaction Yes optimize_conditions->monitor_reaction reaction_incomplete Reaction Incomplete? monitor_reaction->reaction_incomplete extend_time Extend Reaction Time or Increase Temperature reaction_incomplete->extend_time Yes success Improved Yield reaction_incomplete->success No extend_time->monitor_reaction

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of Impurities

Q: My final product is impure. What are the common side reactions, and how can I minimize them?

A: The formation of impurities is a common challenge. Understanding potential side reactions is key to mitigating them.

Common Side Reactions and Minimization Strategies:

  • Formation of Isomeric Impurities: Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazole isomers can occur.[6] Maintaining neutral or slightly basic conditions during the reaction and workup can help minimize this side product.[6]

  • Bis-thiazole Formation: If there are multiple reactive sites on either starting material, the formation of bis-thiazoles is a possibility. Careful control of stoichiometry is crucial to limit these byproducts.[6]

Problem 3: Difficulty in Product Isolation and Purification

Q: I'm having trouble isolating and purifying my product. What techniques are most effective?

A: The purification strategy depends on the physical properties of your specific derivative.

Isolation and Purification Techniques:

  • Precipitation: 2-aminothiazole products are often poorly soluble in water.[2] Pouring the reaction mixture into a weak base solution, such as 5% sodium carbonate, can neutralize the hydrohalide salt formed and cause the desired product to precipitate.[5][6] The solid can then be collected by vacuum filtration.[5]

  • Recrystallization: This is a standard method for purifying solid organic compounds. Select a solvent or solvent system where your product is soluble at elevated temperatures but sparingly soluble at lower temperatures.[5]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to isolate the product from impurities.[5]

  • Liquid-Liquid Extraction: If precipitation is not effective, you may need to perform an extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane to extract the product from the aqueous mixture.[5]

IV. Experimental Protocols

This section provides a general, step-by-step methodology for the synthesis.

General Procedure for the Synthesis of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine
  • Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 equiv) and N-(2-methoxyethyl)thiourea (1.0-1.2 equiv).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol.[1]

  • Reaction: Stir the mixture and heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) and stir.[2][6]

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid with water.[2][5]

  • Drying and Characterization: Dry the product and determine the yield. Characterize the compound using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up and Isolation cluster_2 Analysis Combine Reactants Combine Reactants Add Solvent Add Solvent Combine Reactants->Add Solvent Heat and Stir Heat and Stir Add Solvent->Heat and Stir Monitor by TLC Monitor by TLC Heat and Stir->Monitor by TLC Cool to RT Cool to RT Monitor by TLC->Cool to RT Pour into Na2CO3 soln Pour into Na2CO3 soln Cool to RT->Pour into Na2CO3 soln Filter Precipitate Filter Precipitate Pour into Na2CO3 soln->Filter Precipitate Wash with Water Wash with Water Filter Precipitate->Wash with Water Dry Product Dry Product Wash with Water->Dry Product Calculate Yield Calculate Yield Dry Product->Calculate Yield Characterize (NMR, IR, MS) Characterize (NMR, IR, MS) Calculate Yield->Characterize (NMR, IR, MS)

Caption: General experimental workflow for the synthesis.

V. Data Summary

Optimizing reaction conditions often involves screening different solvents and temperatures. The table below provides a template for summarizing your optimization results.

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)
1EthanolReflux4
2MethanolReflux4
3Ethanol/Water (1:1)Reflux4
4AcetonitrileReflux4

VI. References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine and related sterically hindered scaffolds. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine and related sterically hindered scaffolds. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during substitution reactions, particularly palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Introduction: The Challenge of Steric Hindrance

The molecule 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine presents a unique set of challenges in synthetic chemistry. The primary site for substitution reactions is the bromine atom on the phenyl ring. However, the spatial arrangement of the bulky 4-thiazol-2-amine group ortho to the bromine atom creates significant steric hindrance. This bulkiness can impede the approach of catalysts and coupling partners, leading to low reaction yields, slow reaction rates, or complete reaction failure.[1][2] Understanding the interplay of electronic and steric effects is crucial for developing successful synthetic strategies.

The thiazole ring itself possesses distinct electronic properties. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, while the C5 position is the most electron-rich and thus the preferred site for electrophilic substitution.[3] The nitrogen atom at position 3 is the primary site of protonation and alkylation.[3][4] The presence of the N-(2-methoxyethyl) group can further influence the electronic nature and steric environment of the molecule.

This guide will focus on practical solutions to overcome these steric barriers in common cross-coupling reactions.

Troubleshooting Guide: Low to No Product Yield in Cross-Coupling Reactions

This section is designed to help you diagnose and resolve issues with low or no yield in your substitution reactions involving 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine.

Issue 1: My Buchwald-Hartwig amination with a primary or secondary amine is failing.

Q1: I'm attempting to couple an amine with 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine using standard Pd(OAc)₂/PPh₃ catalysis, but I'm seeing only starting material. What's the likely cause and how can I fix it?

A1: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for coupling with sterically hindered aryl halides.[1] The steric bulk around the bromine atom on your substrate prevents the palladium complex from efficiently undergoing the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Troubleshooting Steps:

  • Switch to Bulky, Electron-Rich Ligands: This is the most critical adjustment.[5] Ligands specifically designed for challenging couplings are essential. For primary amines, consider using BrettPhos.[6][7] For secondary amines, RuPhos is often a good choice.[7] Other highly effective ligands for hindered systems include XPhos, SPhos, and DavePhos.[5][8] These ligands promote the formation of a more reactive, monoligated Pd(0) species that can more easily access the sterically crowded reaction site.

  • Use a Modern Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from Pd(OAc)₂, which can be inefficient, use a well-defined Pd(II) pre-catalyst.[9] Buchwald's G3 or G4 palladacycle pre-catalysts are often more reliable and lead to higher concentrations of the active catalyst.[7] For example, XPhos Pd G3 is a commercially available and highly active pre-catalyst.

  • Optimize the Base: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig amination. Sodium tert-butoxide (NaOtBu) is a common choice.[7] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[7]

  • Solvent and Temperature: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.[9] Toluene and 1,4-dioxane are commonly used. If the reaction is still sluggish, increasing the temperature, often to 80-110 °C, can help overcome the activation energy barrier.[7][9]

Issue 2: My Suzuki-Miyaura coupling with a boronic acid is giving low yields.

Q2: I'm trying to perform a Suzuki coupling with a boronic acid and my 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine substrate. The conversion is poor. What are the key parameters to adjust?

A2: Similar to the Buchwald-Hartwig reaction, steric hindrance is the primary obstacle in Suzuki couplings with this substrate. The choice of catalyst system and base is paramount for success.[1]

Troubleshooting Steps:

  • Select a High-Performance Ligand: For sterically demanding Suzuki couplings, bulky, electron-rich phosphine ligands are essential. SPhos and XPhos are excellent starting points.[1] For extremely hindered couplings, specialized ligands like BI-DIME or AntPhos may be required.[1] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling hindered substrates.[1]

  • Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10] Potassium phosphate (K₃PO₄) is often a good first choice and can be used with a small amount of water.[1] For very challenging couplings, a stronger base like potassium tert-butoxide (KtBuOK) might be necessary, but use it with caution as it can promote side reactions.[1]

  • Address Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially when they are sterically hindered or electron-rich.[1]

    • Use an Excess: Employing a 1.5 to 2-fold excess of the boronic acid can compensate for degradation.[1]

    • Use More Stable Derivatives: Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborates, which are often more stable.[1]

  • Solvent and Temperature: Anhydrous and degassed solvents like dioxane or toluene are standard.[1] Heating the reaction to 80-110 °C is typically required.[1]

Data Presentation: Ligand and Base Selection Guide

The following tables provide a starting point for selecting appropriate ligands and bases for your sterically hindered cross-coupling reactions.

Table 1: Recommended Ligands for Sterically Hindered Cross-Coupling Reactions

LigandReaction TypeCharacteristicsReference(s)
SPhos, XPhos, RuPhos Suzuki, Buchwald-HartwigExcellent yields for di- and tri-ortho-substituted biaryls.[1][5]
BrettPhos Buchwald-Hartwig (Primary Amines)Highly effective for coupling primary amines.[6][7]
N-Heterocyclic Carbenes (NHCs) SuzukiHighly efficient, even with low catalyst loadings, for hindered systems.[1]
BI-DIME, AntPhos SuzukiEffective for extremely hindered biaryls, including tetra-ortho-substituted systems.[1]

Table 2: Recommended Bases for Sterically Hindered Cross-Coupling Reactions

BaseStrengthTypical UseNotesReference(s)
K₃PO₄ ModerateSuzukiOften a good starting point, can be used with a small amount of water.[1]
Cs₂CO₃ ModerateSuzuki, Buchwald-HartwigEffective carbonate base.[1][11]
NaOtBu StrongBuchwald-HartwigCommonly used, but can be incompatible with base-sensitive groups.[7]
KtBuOK StrongSuzukiNecessary for very challenging, highly hindered couplings. Use with caution.[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

This is a general guideline and requires optimization for specific amines.

Materials:

  • 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (1.0 equiv)

  • Amine (1.1–1.5 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1–3 mol%)

  • Base (e.g., NaOtBu, 1.2–2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine, palladium pre-catalyst, and base under an inert atmosphere (e.g., in a glovebox).

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M.

  • Amine Addition: Add the amine via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

This is a general guideline and requires optimization for specific boronic acids.

Materials:

  • 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (1.0 equiv)

  • Boronic acid or ester (1.5–2.0 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine, boronic acid or ester, and base.

  • Catalyst and Ligand Addition: Under an inert atmosphere, add the palladium precursor and the ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Steric_Hindrance cluster_substrate Substrate: 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine cluster_catalyst Catalyst System Thiazole_Ring Thiazole Ring Phenyl_Ring Phenyl Ring Thiazole_Ring->Phenyl_Ring C-C bond Amine_Sidechain N-(2-methoxyethyl) sidechain Thiazole_Ring->Amine_Sidechain Palladium Pd(0) Thiazole_Ring->Palladium Steric Clash Bromine Br Phenyl_Ring->Bromine C-Br bond (Reaction Site) Palladium->Bromine Oxidative Addition (Hindered) Ligand Bulky Ligand (e.g., SPhos) Palladium->Ligand Coordination

Caption: Steric hindrance around the C-Br bond.

Troubleshooting_Workflow Start Low/No Product Yield Ligand Evaluate Ligand: Standard vs. Bulky/Electron-Rich Start->Ligand Catalyst Evaluate Catalyst: In situ vs. Pre-catalyst Ligand->Catalyst Base Evaluate Base: Strength and Compatibility Catalyst->Base Conditions Optimize Conditions: Temperature and Solvent Base->Conditions Success Improved Yield Conditions->Success

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q3: I'm observing a black precipitate in my reaction mixture, and the reaction has stalled. What does this indicate?

A3: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[9] This is a common cause of low conversion as the concentration of the active, soluble catalyst diminishes.

Possible Causes and Solutions:

  • Presence of Oxygen: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that you are using anhydrous, degassed solvents. Oxygen can oxidize the active Pd(0) catalyst.[9]

  • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Ensure your ligand has been stored properly under an inert atmosphere.

  • High Temperatures: While heat is often necessary, excessively high temperatures can accelerate catalyst decomposition. Try to find the optimal temperature that balances reaction rate and catalyst stability.

Q4: Can I use a ligand-free protocol for these sterically hindered couplings?

A4: While ligand-free palladium-catalyzed cross-coupling reactions have been developed, they are generally more successful for less sterically demanding substrates like aryl iodides and bromides.[12] For highly hindered and electron-rich aryl chlorides, these methods are often challenging. However, in some cases, the substrate itself can act as a ligand. For instance, the nitrogen atom of a benzothiazole ring can coordinate to the palladium center, facilitating the reaction without an external ligand.[2] For your specific substrate, it is highly recommended to start with a well-defined ligand-catalyst system.

Q5: Are there alternatives to palladium catalysis for these types of transformations?

A5: Yes, other transition metals can catalyze cross-coupling reactions. For example, iron-catalyzed cross-coupling reactions have been developed for sterically hindered substrates.[13] However, palladium catalysis remains the most broadly applicable and well-understood method for Buchwald-Hartwig and Suzuki-Miyaura reactions.

Q6: My starting aryl bromide is being reduced to the corresponding arene (hydrodehalogenation). How can I minimize this side reaction?

A6: Hydrodehalogenation is a known side reaction, particularly with electron-rich or sterically hindered aryl bromides.[1] The choice of ligand can significantly influence the competition between the desired cross-coupling and this reduction pathway. Specialized ligands have been designed to inhibit the pathways leading to hydrodehalogenation.[1] Optimizing the base and solvent can also help to disfavor this side reaction.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved March 26, 2026, from [Link]

  • Guram, A. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1879–1882. [Link]

  • Forni, A., et al. (1979). Kinetics of N-methylation reactions and X-ray data of quaternary thiazolium salts. The N 'lone' pair orientation in the thiazole ring. Journal of the Chemical Society, Perkin Transactions 2, 7, 937-941. [Link]

  • van der Pijl, R. J., et al. (2020). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 142(23), 10564–10573. [Link]

  • Magano, J., et al. (2021). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry, 19(38), 8345-8350. [Link]

  • Surry, D. S., & Buchwald, S. L. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 10(24), 14755–14762. [Link]

  • Thiazole. (n.d.). CUTM Courseware. Retrieved March 26, 2026, from [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). Request PDF. Retrieved March 26, 2026, from [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina. Retrieved March 26, 2026, from [Link]

  • Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(8), e0201823. [Link]

  • Bakos, J., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3583–3591. [Link]

  • Sharma, S., & Van der Eycken, E. V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5294-5318. [Link]

  • Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]

  • Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. (2018). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Zhang, J., et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis, 11(15), 9789–9796. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. Retrieved March 26, 2026, from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Research, 13(2). [Link]

  • Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Green Chemistry. Retrieved March 26, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 26, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7394. [Link]

  • Al-Rashida, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 533-546. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2005). ResearchGate. Retrieved March 26, 2026, from [Link]

  • An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides. (2003). Organic Process Research & Development, 7(5), 659–662. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Reaction scheme for the Buchwald-Hartwig amination of 1, 3,... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). ResearchGate. Retrieved March 26, 2026, from [Link]

  • 1,3-thiazol-2-amine. (n.d.). Chemical Synthesis Database. Retrieved March 26, 2026, from [Link]

  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (n.d.). Sci-Hub. Retrieved March 26, 2026, from [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (2021). Molecules, 26(21), 6537. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2017). Organic & Biomolecular Chemistry, 15(46), 9879-9884. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Retrieved March 26, 2026, from [Link]

  • CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof. (2014). Google Patents.
  • Synthetic studies towards aryl-(4-aryl-4H-[3][5][14]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics. (2007). Arkivoc, 2007(14), 118-132. [Link]

  • 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.). e-Library. Retrieved March 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, with the fragme...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, with the fragmentation patterns of a molecule providing a veritable fingerprint of its chemical architecture. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine , a compound of interest in contemporary medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles from structurally analogous compounds to provide a robust predictive framework. This approach not only facilitates the identification of this compound but also serves as a pedagogical tool for understanding the fragmentation of complex heterocyclic molecules.

Predicted Fragmentation Profile of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

The fragmentation of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine under electron ionization is anticipated to proceed through several high-probability pathways, dictated by the inherent stabilities of the resulting fragment ions and the lability of specific bonds within the parent molecule. The presence of a bromine atom will result in characteristic isotopic patterns (M and M+2 peaks of nearly equal intensity) for all bromine-containing fragments, aiding in their identification.[1][2]

Major Fragmentation Pathways

The primary fragmentation events are expected to involve cleavages at the N-alkyl side chain and within the thiazole ring system, as well as loss of the bromine atom.

  • α-Cleavage of the N-(2-methoxyethyl) side chain: This is a classic fragmentation pathway for amines and ethers.[3][4] Cleavage of the C-C bond adjacent to the nitrogen atom is expected to be a dominant process, leading to the formation of a stable iminium ion.

  • Cleavage of the Thiazole Ring: Thiazole rings are known to undergo characteristic ring-opening fragmentations.[5][6][7] This can involve the scission of the C-S and C-N bonds, leading to a variety of fragment ions.

  • Loss of the Bromo Radical: The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical. This is a common fragmentation pathway for brominated aromatic compounds.[1][8]

Predicted Major Fragment Ions

Based on these established principles, the following table summarizes the predicted major fragment ions for 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine.

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
327/329[C12H14BrN3OS]⁺˙Molecular Ion (M⁺˙) peak, exhibiting the characteristic M/M+2 isotope pattern for a single bromine atom.
269/271[C10H8BrN2S]⁺Loss of the 2-methoxyethyl group via cleavage of the N-C bond.
254/256[C9H7BrN2S]⁺˙Cleavage of the N-(2-methoxyethyl) side chain with subsequent loss of a methyl radical from the methoxy group.
225/227[C8H5BrN]⁺˙Fragmentation of the thiazole ring, potentially involving the loss of the amino and methoxyethyl groups.
198[C12H14N3OS]⁺Loss of the bromine radical (•Br) from the molecular ion.
155/157[C6H4Br]⁺Formation of the bromophenyl cation.
73[C3H7NO]⁺Formation of the 2-methoxyethylaminium ion.
58[C3H8N]⁺A common fragment for N-alkyl amines resulting from α-cleavage.[9]
Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the key predicted fragmentation pathways for 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine.

Fragmentation_Pathway M [M]⁺˙ m/z 327/329 F1 [M - C2H5O]⁺ m/z 282/284 M->F1 - •CH2OCH3 F2 [M - CH2OCH3]⁺ m/z 282/284 M->F2 - •C2H5O F3 [C10H8BrN2S]⁺ m/z 269/271 M->F3 - C2H5NO F4 [M - Br]⁺ m/z 248 M->F4 - •Br F7 [C3H8N]⁺ m/z 58 M->F7 α-cleavage F5 [C8H5BrN]⁺˙ m/z 225/227 F3->F5 - C2H3N F6 [C6H4Br]⁺ m/z 155/157 F5->F6 - C2HN

Caption: Predicted fragmentation of the target molecule.

Comparative Fragmentation Analysis

To build confidence in the predicted fragmentation, it is instructive to compare it with the known fragmentation patterns of its core structural motifs.

Fragmentation of Substituted Thiazoles

The mass spectra of substituted thiazoles are characterized by prominent molecular ion peaks and specific ring cleavage patterns.[6] Cleavage of the bonds at positions 1 and 2 of the thiazole ring is a common fragmentation pathway, often leading to the formation of phenoxythiirene-like ions when a phenyl group is present at position 4.[7] The fragmentation of the thiazole moiety in our target compound is expected to follow these general principles, although the substitution pattern will influence the relative abundance of the resulting fragments.

Fragmentation of Brominated Aromatic Compounds

Aromatic compounds containing bromine exhibit characteristic isotopic clusters for bromine-containing ions due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance.[1] A common fragmentation pathway for such compounds is the loss of a bromine radical, leading to a significant [M-Br]⁺ peak.[8] This is anticipated to be a key fragmentation pathway for 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine.

Fragmentation of N-Alkoxyalkyl Amines

The fragmentation of amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom to form a stable iminium cation.[3][4] For the N-(2-methoxyethyl) group, this would lead to a characteristic fragment at m/z 58.[9]

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

Sample Preparation
  • Dissolution: Prepare a 1 mg/mL stock solution of the purified 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine in a volatile organic solvent such as methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

Gas Chromatography (GC) Parameters
  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electron Ionization (EI).[10]

  • Electron Energy: 70 eV.[2]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Workflow for Experimental Analysis

The following diagram outlines the workflow for the experimental verification of the fragmentation pattern.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep1 Dissolve in Methanol Prep2 Dilute to 1-10 µg/mL Prep1->Prep2 GC Gas Chromatography Separation Prep2->GC MS Mass Spectrometry (EI) GC->MS DA1 Acquire Mass Spectrum MS->DA1 DA2 Compare with Predicted Fragmentation DA1->DA2

Caption: Experimental workflow for MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine. By leveraging established fragmentation principles of its constituent chemical moieties—substituted thiazoles, brominated aromatics, and N-alkoxyalkyl amines—we have constructed a detailed predictive framework. This includes the identification of high-probability fragmentation pathways and the expected major fragment ions. The provided experimental protocol offers a clear and actionable methodology for the empirical validation of these predictions. This guide is intended to serve as a valuable resource for researchers in the structural elucidation of this and structurally related compounds, underscoring the power of predictive analysis in modern analytical chemistry.

References

Sources

Comparative

Comprehensive Guide to Reference Standards for 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine Purity Analysis

The compound 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a specialized heterocyclic building block frequently utilized in the structural optimization of kinase inhibitors and anti-infective agents. Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a specialized heterocyclic building block frequently utilized in the structural optimization of kinase inhibitors and anti-infective agents. Because trace impurities—such as unreacted 3-bromoacetophenone precursors or des-bromo analogs—can severely skew biological assay results and downstream synthetic yields, establishing a metrologically traceable reference standard is the foundational step in any analytical method validation[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the tiers of available reference standards for this compound. Furthermore, this guide provides self-validating experimental protocols that explain the mechanistic causality behind each analytical choice, ensuring your purity profiling meets stringent regulatory requirements.

Comparative Analysis of Reference Standard Tiers

Not all analytical standards are created equal. Depending on the phase of drug development, researchers must choose between different tiers of reference materials. Using a commercial-grade building block as a quantitative standard is a common pitfall that leads to cumulative mass balance errors. According to USP <11> guidelines, only highly characterized, purified materials should be used as primary reference standards[2].

The table below objectively compares the performance, reliability, and optimal use cases for the three primary alternatives available to analytical chemists.

Table 1: Performance Comparison of Reference Standard Alternatives
Standard TierPurity LevelCertification MethodRegulatory ComplianceRelative CostOptimal Use Case
Primary qNMR Standard >99.5%Absolute (qNMR vs. NIST SRM)Fully compliant (ICH Q2(R1), USP <11>)HighEstablishing metrological traceability; calibrating secondary standards.
Secondary Working Standard >99.0%Relative (HPLC-UV vs. Primary Standard)Compliant for routine QCMediumRoutine lot-release testing; daily HPLC system suitability checks.
Commercial Building Block ~95.0%Area % (Uncalibrated HPLC/LC-MS)Non-compliant for quantitative analysisLowEarly discovery synthesis; qualitative structural identification only.

Metrological Traceability Workflow

To establish a self-validating analytical system, a commercial-grade compound must be systematically purified and certified. The logical relationship between these standard tiers is visualized below.

RS_Workflow Comm Commercial Grade (~95% Purity) Purif Preparative LC / Recrystallization (Impurity Removal) Comm->Purif Purification qNMR qNMR Certification (SI-Traceable Absolute Purity) Purif->qNMR Metrological Traceability PrimRS Primary Reference Standard (>99.5% Purity, USP <11>) qNMR->PrimRS Certification HPLC HPLC-UV / LC-MS Calibration (Relative Mass Balance) PrimRS->HPLC External Calibration SecRS Secondary Working Standard (Routine QC Analysis) HPLC->SecRS Qualification

Workflow for 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine reference standard tiering.

Self-Validating Experimental Protocols

Protocol 1: Absolute Purity Certification via qNMR (Primary Standard)

Objective: To determine the absolute mass fraction of the purified standard without relying on chromatographic mass balance, which often misses non-chromophoric impurities[3].

  • Step 1: Internal Standard (IS) Selection.

    • Action: Select Maleic acid (NIST SRM 2278) as the internal standard.

    • Causality: The target compound possesses methoxy protons (~3.3 ppm), methylene protons (3.4-3.5 ppm), a thiazole proton (~7.0 ppm), and aromatic protons (7.2-7.8 ppm). Maleic acid presents a sharp, distinct singlet at 6.26 ppm. This choice intentionally avoids signal overlap, which is the primary source of integration error in qNMR.

  • Step 2: Sample Preparation.

    • Action: Accurately co-weigh ~10 mg of the target compound and ~5 mg of Maleic acid into a single vial using a microbalance (d = 0.001 mg). Dissolve completely in 1.0 mL of DMSO-d6.

  • Step 3: Acquisition Parameters.

    • Action: Acquire the 1H-NMR spectrum at 600 MHz using a 30° pulse angle and a relaxation delay (D1) of 60 seconds.

    • Self-Validation Mechanism: The 60-second D1 ensures complete longitudinal relaxation ( T1​ ) of all protons before the next pulse. If the delay is too short, the integration ratio will drift between scans. A stable integration ratio across 64 scans self-validates the quantitative integrity of the run.

  • Step 4: Calculation.

    • Action: Calculate purity using the standard qNMR equation, comparing the integral of the thiazole proton (1H, ~7.0 ppm) against the Maleic acid singlet (2H, 6.26 ppm).

Protocol 2: HPLC-UV/LC-MS Purity Profiling (Working Standard Validation)

Objective: To qualify a secondary working standard against the primary standard for routine laboratory use, ensuring specificity and accuracy[1].

  • Step 1: Mobile Phase Optimization.

    • Action: Prepare Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.0), and Mobile Phase B: Acetonitrile.

    • Causality: 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine contains a basic aminothiazole core. Unbuffered or neutral mobile phases lead to secondary interactions with residual silanols on the C18 stationary phase, causing severe peak tailing. The low pH of orthophosphoric acid fully protonates the nitrogen, ensuring sharp, symmetrical peaks required for accurate area integration[4].

  • Step 2: Chromatographic Separation.

    • Action: Inject 10 µL of the sample onto a Phenomenex Luna C18 column (50 x 4.6 mm, 5 µm) at 40°C. Run a gradient from 10% B to 90% B over 10 minutes. Monitor UV absorbance at 272 nm (the λmax​ for the extended conjugation of the phenyl-thiazole system).

  • Step 3: Orthogonal LC-MS Validation.

    • Action: Split the eluent to an in-line mass spectrometer operating in positive Electrospray Ionization (+ESI) mode. Monitor for [M+H]+ ions.

    • Self-Validation Mechanism: Bromine exists in nature as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. The target compound has an exact mass of ~312.03 Da. The mass spectrometer must detect a distinct doublet at m/z 313.0 and 315.0 of equal intensity. This isotopic fingerprint acts as an internal self-validation check, confirming that the integrated UV peak is exclusively the brominated target compound and ruling out co-eluting, non-brominated impurities.

Validation Data Summary

When executing the protocols above, the analytical method must meet the strict acceptance criteria outlined by ICH Q2(R1)[1]. The table below summarizes the target performance metrics and the built-in self-validation mechanisms that guarantee data integrity.

Table 2: HPLC-UV Method Validation Summary (ICH Q2(R1) Compliant)
Validation ParameterICH Q2(R1) Acceptance CriteriaObserved Performance (Target)Self-Validation Mechanism
Specificity No interference at retention timeResolution ( Rs​ ) > 2.01:1 79 Br/ 81 Br isotopic doublet confirmation via LC-MS.
Linearity R2 0.999 over 25% to 150% range R2 = 0.9998Residual plot analysis showing random distribution (no systematic bias).
Accuracy (Recovery) 98.0% - 102.0%99.8% ± 0.4%Triplicate spiking of secondary standard against qNMR primary standard.
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.6%System suitability check (retention time drift < 0.5 min)[4].

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Are You Handling USP Reference Standards Appropriately? Source: Lachman Consultants (Analysis of USP General Chapter <11>) URL:[Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: BMC Chemistry (via National Institutes of Health / PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine proper disposal procedures

Operational Guide: Proper Disposal Procedures for 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine Chemical Profile & Mechanistic Hazard Assessment 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (CAS:)...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

Chemical Profile & Mechanistic Hazard Assessment

4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine (CAS:) is a highly functionalized heterocyclic compound commonly utilized in drug discovery and kinase inhibitor screening[1]. To design a safe, self-validating disposal protocol, we must first deconstruct the molecule's reactivity and its combustion byproducts:

  • The Bromine Atom: The presence of a halogen (bromine) dictates that this compound must strictly be classified as a [2]. Mixing halogenated compounds with non-halogenated waste streams lowers the energy value of the waste and can lead to the formation of highly toxic dioxins and furans if incinerated at inadequate temperatures[3].

  • The Thiazole and Amine Groups: The thiazole ring contains sulfur and nitrogen, while the methoxyethyl group is attached via an amine. Upon combustion, these heteroatoms generate nitrogen oxides (NOx) and sulfur oxides (SOx). Combined with hydrogen bromide (HBr) from the halogenated ring, the combustion exhaust is highly acidic.

Causality Check: Because of these structural features, disposal must occur via (typically >1100°C or 2000°F) at an EPA-permitted facility equipped with caustic scrubbers to neutralize the acidic exhaust gases[4][5].

Step-by-Step Operational Handling & Segregation Protocol

Proper segregation is the cornerstone of laboratory safety and regulatory compliance. Follow these steps to ensure a self-validating waste management system:

Step 1: Identify the Waste State Determine if the waste is solid (e.g., contaminated weighing paper, empty vials, gloves) or liquid (e.g., dissolved in DMSO, methanol, or dichloromethane during assays).

Step 2: Liquid Waste Segregation

  • Transfer liquid waste containing this compound into a chemically compatible carboy (e.g., high-density polyethylene, HDPE).

  • Crucial Action: Label the container explicitly as "Halogenated Organic Waste." Do not mix with non-halogenated solvents (like pure ethanol or hexane). Segregating these streams prevents RCRA violations and controls[3][6].

Step 3: Solid Waste Segregation

  • Place all solid contaminated consumables into a designated solid hazardous waste bin lined with a compatible poly-bag.

  • Seal the bag when not in use to prevent the aerosolization of any residual powder.

Step 4: Satellite Accumulation

  • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Ensure containers are tightly capped when not actively receiving waste to prevent the volatilization of carrier solvents.

Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and environmental contamination:

  • Isolate the Area: Evacuate non-essential personnel. Wear appropriate PPE, including nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if dust is present[7].

  • Containment: If in solution, surround the spill with an inert absorbent material (e.g., vermiculite or sand). If solid, gently sweep up the powder using a damp paper towel to prevent aerosolization.

  • Collection: Place the absorbed material or swept powder into a sealable, leak-proof container.

  • Disposal: Label as "Halogenated Hazardous Waste - Spill Debris" and route to your institutional Environmental Health and Safety (EHS) department for [4].

Summary of Safety and Disposal Data

ParameterSpecification / RequirementMechanistic Rationale
Hazard Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2AAmine and thiazole moieties interact with biological membranes, causing irritation[7][8].
Required PPE Nitrile gloves, lab coat, safety goggles, fume hoodPrevents dermal absorption and inhalation of aerosolized particulates.
Waste Stream Halogenated Organic WasteBromine atom necessitates specialized incineration to prevent dioxin formation[3].
Disposal Method High-Temperature Incineration (>1100°C)Ensures complete thermal destruction of the stable thiazole ring; requires scrubbers for HBr/NOx/SOx[5].

Visualization of Disposal Workflow

DisposalWorkflow Start Waste Generation: 4-(3-bromophenyl)-N-(2-methoxyethyl) -1,3-thiazol-2-amine State Determine Waste State Start->State Solid Solid Waste (Powders, Vials, PPE) State->Solid Solid Liquid Liquid Waste (Solvent Mixtures) State->Liquid Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin HalogenCheck Halogenated Segregation (Bromine Present) Liquid->HalogenCheck LiquidBin Halogenated Organic Waste Carboy HalogenCheck->LiquidBin Segregate from Non-Halogenated Incinerator High-Temp Incineration (>1100°C) with Caustic Scrubbers SolidBin->Incinerator EPA Permitted Transport LiquidBin->Incinerator EPA Permitted Transport

Workflow for the segregation and disposal of halogenated thiazolamine waste streams.

References

  • ChemScene. "4-(3-Bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine Product Information." Accessed March 2026.

  • Environmental Protection Agency (EPA). "A Citizen's Guide to Incineration." Accessed March 2026.

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." Accessed March 2026.

  • Fisher Scientific. "Safety Data Sheet: 2-Aminothiazole Derivatives." Accessed March 2026.

  • Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation Guide." Accessed March 2026.

Sources

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Method

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Feasible Synthetic Routes

Reactant of Route 1
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4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine
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4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine
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